

# Application Note: Development of a Stability-Indicating Assay for Irbesartan

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## Compound of Interest

Compound Name: Demethyl Irbesartan

CAS No.: 158778-58-6

Cat. No.: B602006

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## Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. [1] To ensure the quality, safety, and efficacy of Irbesartan drug products, it is imperative to monitor the stability of the active pharmaceutical ingredient (API) and its formulations over time. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API in the presence of its degradation products, impurities, and excipients. [2] The development of such an assay is a critical component of the drug development process and is mandated by regulatory agencies worldwide. [3]

This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Irbesartan. The protocols and methodologies described herein are grounded in scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH). [3][4]

## Principle of the Method

The fundamental principle of this stability-indicating assay is the separation of Irbesartan from its potential degradation products using RP-HPLC with UV detection. The method's specificity is established through forced degradation studies, where the drug substance is subjected to

various stress conditions to generate potential degradants.[5] The subsequent validation of the method ensures its suitability for its intended purpose, providing reliable data for stability studies.[6]

## Materials and Reagents

- Irbesartan reference standard
- Irbesartan drug product (e.g., tablets)
- HPLC-grade acetonitrile
- HPLC-grade water
- Ortho-phosphoric acid (analytical grade)
- Triethylamine (analytical grade)
- Hydrochloric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Hydrogen peroxide (30%, analytical grade)

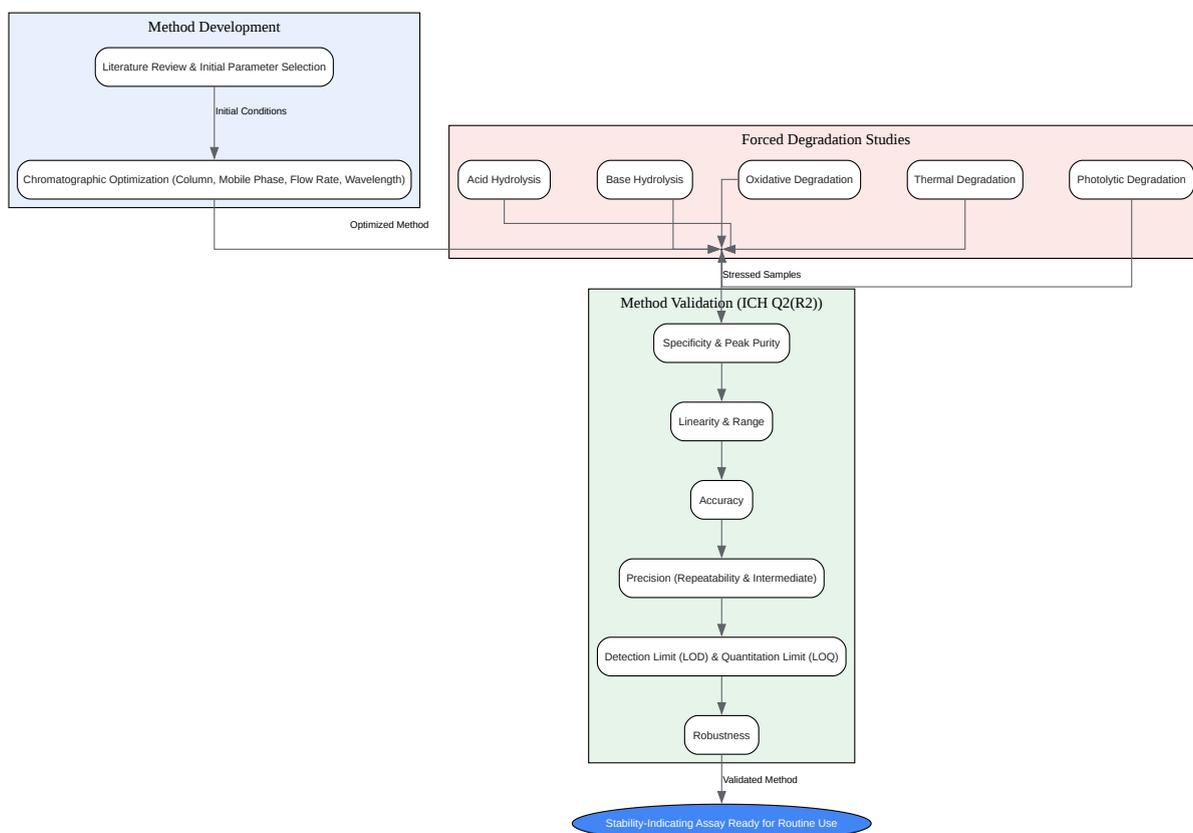
## Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector or a photodiode array (PDA) detector
- Analytical balance
- pH meter
- Sonicator
- Centrifuge
- Hot air oven

- Photostability chamber

## Experimental Workflow

The development and validation of a stability-indicating assay for Irbesartan follows a logical progression of experiments, as illustrated in the workflow diagram below.



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Caption: Workflow for the development and validation of a stability-indicating assay.

## Detailed Protocols

### Protocol 1: Preparation of Solutions

- Diluent: Prepare a mixture of acetonitrile and water in a 50:50 v/v ratio.
- Standard Stock Solution of Irbesartan (400 µg/mL): Accurately weigh about 40 mg of Irbesartan reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.
- Sample Stock Solution (from Tablets, 400 µg/mL): Weigh and finely powder 20 Irbesartan tablets. Transfer a quantity of the powder equivalent to 40 mg of Irbesartan into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug. Cool the solution to room temperature and dilute to the mark with the diluent. Centrifuge a portion of this solution at 3000 rpm for 10 minutes and use the supernatant for analysis.[1]

### Protocol 2: Chromatographic Conditions

The following chromatographic conditions have been found to be effective for the separation of Irbesartan and its degradation products.[7][8]

Parameter	Condition
Column	Hypersil ODS C18 (150 mm x 4.6 mm, 3 µm) or equivalent
Mobile Phase	A gradient mixture of Solvent A (0.55% v/v ortho-phosphoric acid, pH adjusted to 3.2 with triethylamine) and Solvent B (95:5 v/v mixture of acetonitrile and Solvent A)
Flow Rate	1.2 mL/min
Detection Wavelength	220 nm
Injection Volume	10 µL
Column Temperature	Ambient
Run Time	Approximately 30 minutes

## Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[9] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to induce degradation.[10]

- **Acid Hydrolysis:** To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 N NaOH. Dilute to a final concentration of approximately 40 µg/mL with the diluent.[1]
- **Base Hydrolysis:** To 1 mL of the standard stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 N HCl. Dilute to a final concentration of approximately 40 µg/mL with the diluent.[1][11] Irbesartan has been shown to be susceptible to degradation under both acidic and basic conditions.[7][12]
- **Oxidative Degradation:** To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of approximately 40 µg/mL with the diluent.[1]
- **Thermal Degradation:** Expose the solid Irbesartan drug substance to a temperature of 105°C in a hot air oven for 48 hours. After exposure, prepare a solution with a concentration of 400 µg/mL in the diluent.
- **Photolytic Degradation:** Expose the solid Irbesartan drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for a period sufficient to evaluate its photosensitivity, as per ICH Q1B guidelines. Prepare a solution with a concentration of 400 µg/mL in the diluent.

After subjecting the samples to the respective stress conditions, inject them into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

## Method Validation

The developed analytical method must be validated according to ICH Q2(R2) guidelines to ensure its reliability, accuracy, and precision for the intended application.[4][13] The key validation parameters are summarized below.

## System Suitability

Before performing the analysis, the suitability of the chromatographic system is evaluated by injecting six replicate injections of the standard solution. The acceptance criteria for system suitability are presented in the table below.<sup>[14]</sup>

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$> 2000$
% RSD of Peak Areas	$\leq 2.0\%$
% RSD of Retention Times	$\leq 1.0\%$

## Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.<sup>[2]</sup> The specificity of this method is demonstrated by:

- Injecting a blank (diluent) and a placebo solution to ensure no interference at the retention time of Irbesartan and its degradation products.
- Analyzing the chromatograms from the forced degradation studies to confirm that the degradation product peaks are well-resolved from the Irbesartan peak.
- Utilizing a PDA detector to assess the peak purity of the Irbesartan peak in the stressed samples. A peak purity index close to 1 indicates that the peak is spectrally homogeneous and not co-eluting with any other substance.

## Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.<sup>[6]</sup>

- Procedure: Prepare a series of at least five concentrations of Irbesartan from the stock solution, ranging from 50% to 150% of the nominal assay concentration (e.g., 200  $\mu\text{g/mL}$  to

600 µg/mL for a 400 µg/mL working concentration).

- Analysis: Inject each concentration in triplicate and plot a calibration curve of the mean peak area versus concentration.
- Acceptance Criteria: The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .<sup>[6]</sup>

Parameter	Acceptance Criteria
Correlation Coefficient ( $r^2$ )	$\geq 0.999$

## Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.<sup>[6]</sup> It is determined by applying the method to samples with known concentrations of the analyte.

- Procedure: Accuracy is assessed by the recovery of spiked samples. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) by spiking a placebo with known amounts of Irbesartan. Prepare three replicates for each concentration level.
- Analysis: Analyze the samples and calculate the percentage recovery.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.<sup>[6]</sup>

Concentration Level	Acceptance Criteria for % Recovery
80%	98.0 - 102.0%
100%	98.0 - 102.0%
120%	98.0 - 102.0%

## Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.<sup>[2]</sup>

- Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (100% of the assay concentration) on the same day, by the same analyst, and on the same instrument.
- Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
- Acceptance Criteria: The relative standard deviation (% RSD) for the assay results should not be more than 2.0%.[\[14\]](#)

Precision Type	Acceptance Criteria (% RSD)
Repeatability	≤ 2.0%
Intermediate Precision	≤ 2.0%

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[\[15\]](#)

- Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. For the S/N method, LOD is typically determined at a ratio of 3:1, and LOQ at a ratio of 10:1.
- Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Parameter	Acceptance Criteria
LOD	S/N ratio of 3:1
LOQ	S/N ratio of 10:1

## Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

- Procedure: Introduce small, deliberate changes to the method parameters, such as:
  - Flow rate ( $\pm 0.2$  mL/min)
  - Mobile phase composition (e.g.,  $\pm 2\%$  change in the organic modifier)
  - pH of the mobile phase buffer ( $\pm 0.2$  units)
  - Column temperature ( $\pm 5^{\circ}\text{C}$ )
- Analysis: Analyze the system suitability parameters and the assay results for a standard solution under each of the modified conditions.
- Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not significantly change from the results obtained under the original conditions.

## Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of Irbesartan in the presence of its degradation products. The comprehensive validation of this method, in accordance with ICH guidelines, ensures its suitability for routine quality control and stability studies of Irbesartan in both bulk drug and pharmaceutical dosage forms. By following these protocols, researchers and drug development professionals can confidently assess the stability profile of Irbesartan, thereby ensuring the safety and efficacy of the final drug product.

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